molecular formula C20H42N2O B2377296 2-(2-Bromo-4-methylphenoxy)acetohydrazide CAS No. 6079-89-6

2-(2-Bromo-4-methylphenoxy)acetohydrazide

Cat. No.: B2377296
CAS No.: 6079-89-6
M. Wt: 326.6 g/mol
InChI Key: DFSWIGZHDPHBRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include ethanol and water , and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2-Bromo-4-methylphenoxy)acetohydrazide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of brominated phenoxy derivatives on biological systems. It is also used in the synthesis of bioactive molecules .

Medicine: antimicrobial and anticancer agents . Its derivatives have shown promising activity against various pathogens and cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)acetohydrazide involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to inhibition of their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts the normal functioning of pathogens and cancer cells .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

6079-89-6

Molecular Formula

C20H42N2O

Molecular Weight

326.6 g/mol

IUPAC Name

N',N'-dimethyloctadecanehydrazide

InChI

InChI=1S/C20H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)21-22(2)3/h4-19H2,1-3H3,(H,21,23)

InChI Key

DFSWIGZHDPHBRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NN)Br

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN(C)C

solubility

not available

Origin of Product

United States

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